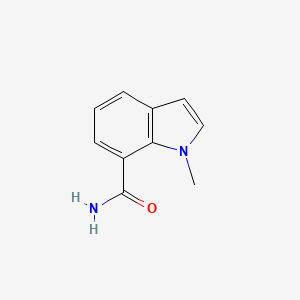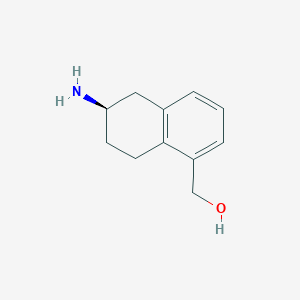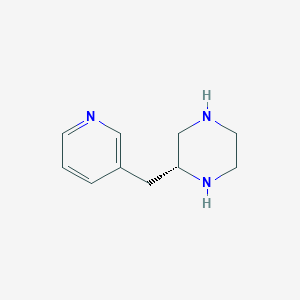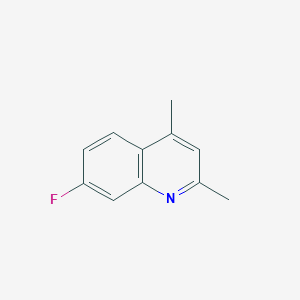
(S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline is a chiral organic compound belonging to the tetrahydroquinoxaline family. This compound is characterized by its unique structure, which includes an isopropyl group attached to the second carbon of the tetrahydroquinoxaline ring system. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, making it optically active. This compound is of significant interest in various fields due to its potential biological activities and applications in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of quinoxaline derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of quinoxaline derivatives in the presence of chiral catalysts to achieve the desired enantiomeric purity. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and purity of the product.
化学反应分析
Types of Reactions: (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated tetrahydroquinoxaline derivatives.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Fully saturated tetrahydroquinoxaline derivatives.
Substitution: Various substituted tetrahydroquinoxaline derivatives depending on the substituent used.
科学研究应用
(S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor-mediated pathways.
相似化合物的比较
2-Isopropyl-1,2,3,4-tetrahydroquinoxaline: The non-chiral version of the compound.
2-Methyl-1,2,3,4-tetrahydroquinoxaline: A similar compound with a methyl group instead of an isopropyl group.
2-Ethyl-1,2,3,4-tetrahydroquinoxaline: A similar compound with an ethyl group.
Comparison: (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline is unique due to its chiral nature, which imparts specific optical activity and potential enantioselective interactions with biological targets. This distinguishes it from its non-chiral or differently substituted counterparts, which may not exhibit the same level of biological activity or selectivity.
属性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC 名称 |
(2S)-2-propan-2-yl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C11H16N2/c1-8(2)11-7-12-9-5-3-4-6-10(9)13-11/h3-6,8,11-13H,7H2,1-2H3/t11-/m1/s1 |
InChI 键 |
ODIUCDVDTATWBP-LLVKDONJSA-N |
手性 SMILES |
CC(C)[C@H]1CNC2=CC=CC=C2N1 |
规范 SMILES |
CC(C)C1CNC2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol](/img/structure/B11913911.png)

![7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine](/img/structure/B11913928.png)

![3-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B11913942.png)
![[2-(Trimethylsilyl)ethoxy]acetic acid](/img/structure/B11913943.png)




![4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11913972.png)
